molecular formula C21H20N4O2 B2903029 (E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306749-74-6

(E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2903029
CAS No.: 306749-74-6
M. Wt: 360.417
InChI Key: NCDISEHGAIZTSP-QNUVFLEMSA-N
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Description

(E)-3-(3-Ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide (molecular formula: C₂₁H₂₀N₄O₂, molecular weight: 360.41 g/mol) is a pyrazole-carbohydrazide derivative characterized by a 3-ethoxyphenyl group at position 3 of the pyrazole ring and an (E)-3-phenylallylidene moiety at the carbohydrazide nitrogen (). Predicted collision cross-section (CCS) values for its adducts range from 188.5 Ų ([M+H]⁺) to 200.4 Ų ([M+Na]⁺), suggesting moderate molecular rigidity and size (). Limited literature on this compound indicates it may be a novel scaffold with unexplored pharmacological or material science applications.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-2-27-18-12-6-11-17(14-18)19-15-20(24-23-19)21(26)25-22-13-7-10-16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,24)(H,25,26)/b10-7+,22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDISEHGAIZTSP-QNUVFLEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, emphasizing its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of various substituents. The characterization of the compound is performed using techniques such as:

  • Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, a derivative with a similar structure demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ value of 0.08 μM, indicating strong inhibitory effects on tumor growth .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been investigated. A related study reported that certain pyrazole derivatives exhibited notable antibacterial activity against various strains, suggesting that modifications in the structure can enhance efficacy .

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways critical for cell proliferation and survival. For example, some pyrazoles act as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. The binding affinity and interaction dynamics can be elucidated through docking simulations, which provide insights into how these compounds fit into the active sites of their targets .

Study 1: Antiproliferative Effects

In a comparative study, several pyrazole derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The results indicated that compounds with specific substituents at the 3-position of the phenyl ring exhibited enhanced activity against MCF-7 cells compared to others .

CompoundIC₅₀ (µM)Cell Line
C50.08MCF-7
C60.15MCF-7
C70.25MCF-7

Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of various pyrazole derivatives. The study found that certain compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
C8Staphylococcus aureus32 µg/mL
C9Escherichia coli64 µg/mL

Comparison with Similar Compounds

Structural Features

Pyrazole-carbohydrazides are structurally diverse, with substituents dictating their properties:

  • Fluorinated analogs : Compounds like (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole () feature electron-withdrawing fluorine and hydroxyl groups, enhancing polarity but reducing lipophilicity compared to the ethoxy group in the target compound.
  • Chlorinated derivatives : (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide () incorporates electron-withdrawing Cl atoms, which may increase electrophilicity and reactivity in nucleophilic environments.

Key structural distinctions :

Compound Substituents (R₁, R₂) Electron Effects Molecular Weight (g/mol)
Target compound 3-Ethoxyphenyl, 3-phenylallylidene Electron-donating (ethoxy) 360.41
Fluorinated analog () 3-Fluoro-4-hydroxyphenyl Electron-withdrawing (F, -OH) ~327 (estimated)
Dichlorinated derivative () 2,4-Dichlorobenzylidene Electron-withdrawing (Cl) 385.23

Characterization methods :

  • Spectroscopy : ¹H/¹³C/¹⁵N/¹⁹F NMR (), FT-IR (), and ESI-MS ().
  • X-ray diffraction : Used for (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide to confirm crystal packing and hydrogen-bonding networks ().
  • Computational studies : DFT calculations (B3LYP/6-311G**) to analyze electronic properties ().

The target compound’s synthesis likely follows analogous methods, but its ethoxy and allylidene groups may necessitate tailored solvent systems for crystallization.

Physicochemical Properties
  • Lipophilicity : The target compound’s ethoxy group increases lipophilicity (predicted xlogP ~3.5) compared to hydroxylated analogs (e.g., : xlogP ~2.8). This may enhance membrane permeability in biological systems.
  • Solubility : Ethoxy substituents improve solubility in organic solvents vs. polar fluorinated or hydroxylated derivatives.
  • CCS values : Predicted CCS for [M+H]⁺ (188.5 Ų) is lower than [M+Na]⁺ (200.4 Ų), indicating sodium adduction increases molecular surface area ().

Q & A

Q. What are the standard synthetic routes for (E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 3-ethoxybenzaldehyde with hydrazine hydrate to form the pyrazole core.
  • Step 2 : Reaction with 3-phenylallylidene derivatives under acidic/basic conditions to introduce the hydrazone linkage .
    Critical Conditions :
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • pH : Use acetic acid or triethylamine to stabilize intermediates.
  • Solvents : Ethanol or methanol enhances solubility and reduces by-products .
    Optimization : Monitor via thin-layer chromatography (TLC) and adjust stoichiometry of halides/oxidizing agents to improve yields (>70%) .

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
  • NMR : ¹H-NMR identifies proton environments (e.g., ethoxy CH₃ at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray Diffraction : Resolves crystal packing and stereochemistry (e.g., E-configuration of allylidene group) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. How are common impurities addressed during synthesis?

  • By-Products : Unreacted aldehydes or hydrazine adducts.
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Validation : Purity >95% confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic and structural properties?

  • Methodology :
    • Basis Set : B3LYP/6-311 G** calculates optimized geometry and frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
    • Solvent Effects : Self-consistent reaction field (SCRF) with IEFPCM model simulates aqueous environments, revealing dipole moments and solvation energy .
  • Applications : Predicts charge distribution on ethoxy/phenyl groups, influencing reactivity in electrophilic substitutions .

Q. How can contradictions between experimental and computational data be resolved?

  • Case Study : Discrepancies in bond lengths (X-ray vs. DFT) may arise from crystal packing forces.
  • Resolution :
    • Cross-validate with vibrational spectroscopy (FT-IR/Raman) for force constants.
    • Perform multipole refinement of X-ray data to account for electron density distortions .
    • Compare DFT results with higher-level methods (e.g., MP2) .

Q. What strategies determine structure-activity relationships (SAR) for biological activity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., COX-2, EGFR). Key interactions:
    • Ethoxy groups form hydrogen bonds with Ser530 (COX-2).
    • Phenylallylidene engages in π-π stacking with Tyr385 .
  • SAR Analysis :
    • Substituent Effects : Replace ethoxy with methoxy to assess potency changes.
    • Analog Comparison : Compare IC₅₀ values against derivatives with nitro or chloro substituents .

Q. How do ethoxy and phenylallylidene groups influence reactivity and non-covalent interactions?

  • Electronic Effects : Ethoxy’s electron-donating nature increases electron density on the pyrazole ring, enhancing nucleophilic attack susceptibility.
  • Steric Effects : Bulky phenylallylidene restricts rotation, stabilizing the E-isomer .
  • Non-Covalent Interactions :
    • Hydrogen Bonding : Ethoxy-O interacts with water in solvation studies.
    • Van der Waals : Phenyl groups contribute to hydrophobic binding in protein pockets .

Q. What best practices ensure reliable molecular docking results?

  • Protocol :
    • Grid Setup : Define active site residues (e.g., 10 Å around catalytic Ser/Thr).
    • Scoring Functions : Use MM-GBSA to refine binding affinity predictions.
    • Validation : Perform molecular dynamics (MD) simulations (100 ns) to assess pose stability .
  • Pitfalls : Overlooking solvent entropy or protonation states of ionizable groups (e.g., hydrazide NH) .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis under inert atmosphere (N₂) to prevent oxidation of sensitive groups .
  • Advanced Characterization : Use synchrotron X-ray sources for high-resolution crystallography to resolve disorder in allylidene moieties .
  • Conflict Mitigation : Compare synthetic yields and spectral data across literature (e.g., substituent positioning in analogs from vs. 23) to identify optimal routes.

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